7-bromo-3-propylquinazolin-4(3H)-one
Overview
Description
7-Bromo-3-propylquinazolin-4(3H)-one is a quinazoline derivative with a bromine atom at the 7th position and a propyl group at the 3rd position of the quinazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-3-propylquinazolin-4(3H)-one typically involves the following steps:
Starting Material: The synthesis begins with 7-bromoquinazolin-4(3H)-one as the starting material.
Alkylation: The 7-bromoquinazolin-4(3H)-one is then subjected to an alkylation reaction with propyl bromide in the presence of a strong base such as sodium hydride (NaH) to introduce the propyl group at the 3rd position.
Purification: The reaction mixture is then purified to obtain the desired product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3-propylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different quinazoline derivative.
Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Bromine oxide derivatives.
Reduction Products: Quinazoline derivatives without the bromine atom.
Substitution Products: Alkyl or aryl substituted quinazolines.
Scientific Research Applications
7-Bromo-3-propylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 7-bromo-3-propylquinazolin-4(3H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
7-bromoquinazolin-4(3H)-one
3-propylquinazolin-4(3H)-one
7-chloro-3-propylquinazolin-4(3H)-one
7-iodo-3-propylquinazolin-4(3H)-one
Properties
IUPAC Name |
7-bromo-3-propylquinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-2-5-14-7-13-10-6-8(12)3-4-9(10)11(14)15/h3-4,6-7H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVSUVJEENMLCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C(C1=O)C=CC(=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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